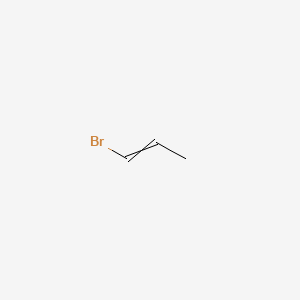

1-Bromo-1-propene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQDMQVWOWCVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Bromo-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-14-7 | |

| Record name | 1-Bromo-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-bromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-propene (C₃H₅Br) is a halogenated alkene that serves as a versatile synthetic intermediate in organic chemistry. It exists as two geometric isomers, (Z)-1-bromo-1-propene (cis) and (E)-1-bromo-1-propene (trans), each possessing distinct physical and spectral properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules stems from the reactivity of its carbon-carbon double bond and the carbon-bromine bond. This guide provides a comprehensive overview of its core chemical properties, spectral data, and key experimental protocols relevant to its synthesis and application.

Core Chemical and Physical Properties

This compound is a flammable, colorless liquid. As with many haloalkenes, it is often supplied with a stabilizer, such as copper, to inhibit decomposition. The distinct stereochemistry of the cis and trans isomers leads to notable differences in their physical properties, which are summarized below.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) | Mixture | Reference(s) |

| CAS Number | 590-13-6 | 590-15-8 | 590-14-7 | [1][2] |

| Molecular Formula | C₃H₅Br | C₃H₅Br | C₃H₅Br | [2] |

| Molecular Weight | 120.98 g/mol | 120.98 g/mol | 120.98 g/mol | [2] |

| Boiling Point | 58 °C | 64-65 °C | 58-63 °C | [1][3] |

| Melting Point | -113 °C | -77 °C | -116 °C | [2] |

| Density | 1.423 g/mL at 25 °C | 1.408 g/mL at 25 °C | 1.413 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.4545 | 1.453 | 1.4538 | [1][3] |

| Flash Point | < -30 °C | 4 °C (closed cup) | 4 °C (closed cup) | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound and its isomers. The following tables summarize key spectral data.

Table 2: ¹H NMR Spectroscopic Data (300 MHz)

| Isomer | Solvent | δ CH₃ (ppm) | δ =CHBr (ppm) | δ =CH- (ppm) | Coupling Constants (Hz) | Reference(s) |

| cis | Acetone | 1.72 (dd) | 6.28 (dq) | 6.23 (dq) | J(H,H)=6.9, J(H,CH₃)=-1.8, J(H,CH₃)=6.6 | [4][5] |

| cis | Benzene | 1.47 (dd) | 5.84 (dq) | 5.66 (dq) | J(H,H)=7.0, J(H,CH₃)=-1.6, J(H,CH₃)=6.5 | [5] |

| trans | Acetone | 1.68 (dd) | 6.16 (dq) | 6.18 (dq) | J(H,H)=13.3, J(H,CH₃)=-1.8, J(H,CH₃)=7.0 | [3] |

| trans | Benzene | 1.19 (dd) | 5.65 (dq) | 5.86 (dq) | J(H,H)=13.4, J(H,CH₃)=-1.7, J(H,CH₃)=7.3 | [3] |

Table 3: ¹³C NMR and Mass Spectrometry Data

| Isomer | Property | Data | Reference(s) |

| cis | ¹³C NMR | Specific peak data is available in spectral databases. | [4] |

| trans | ¹³C NMR | Specific peak data is available in spectral databases. | [3] |

| Mixture | Mass Spec (EI) | Molecular Ion (M⁺): m/z 120 and 122 (due to ⁷⁹Br and ⁸¹Br isotopes). Major Fragments: m/z 41 (C₃H₅⁺, allyl cation), m/z 39. | [6][7] |

Table 4: Infrared (IR) Spectroscopy Data

| Bond | Vibration Type | Characteristic Absorption (cm⁻¹) | Notes | Reference(s) |

| =C-H | Stretch | ~3080 | Appears just above the C-H alkane region. | [8] |

| C-H (alkyl) | Stretch | 2850-3000 | Typical for sp³ C-H bonds. | [5][8] |

| C=C | Stretch | 1640-1680 | Moderate intensity band. | [8] |

| C-Br | Stretch | 550-750 | Strong absorption in the fingerprint region. | [5] |

Experimental Protocols

Synthesis of this compound via Dehydrobromination of 1,2-Dibromopropane

This protocol describes a common method for synthesizing a mixture of (Z)- and (E)-1-bromo-1-propene from its dibrominated precursor.

Reaction Principle: The dehydrobromination of 1,2-dibromopropane proceeds via an E2 (elimination, bimolecular) mechanism. A strong base abstracts a proton, and a bromide ion is expelled in a concerted step to form the vinylic halide product.[9]

Materials:

-

1,2-Dibromopropane

-

Potassium hydroxide (KOH) or Sodium Amide (NaNH₂)

-

Anhydrous diethyl ether or liquid ammonia

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend one equivalent of a strong base (e.g., NaNH₂) in a suitable anhydrous solvent (e.g., diethyl ether or liquid ammonia).[9]

-

Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia).[9]

-

Slowly add a solution of one equivalent of 1,2-dibromopropane dissolved in the same solvent to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to stir for several hours while monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow addition of water or an aqueous solution of ammonium chloride.[9]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate.[9]

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product, a mixture of cis and trans this compound, can be purified by fractional distillation.[9]

Protocol: In Situ Generation of 1-Propynyllithium

This compound is a key precursor for generating 1-propynyllithium, a valuable C3 building block. This procedure details its formation and subsequent reaction.

Reaction Principle: Two equivalents of n-butyllithium (n-BuLi) react with this compound. The first equivalent performs a lithium-halogen exchange, which is followed by the elimination of LiBr to form propyne. The second equivalent of n-BuLi then deprotonates the terminal alkyne to yield 1-propynyllithium.

Materials:

-

(Z/E)-1-Bromo-1-propene (distilled prior to use, bp 58-62 °C)

-

n-Butyllithium (n-BuLi) in hexanes (titrated)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Electrophile (e.g., an aldehyde or ketone)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Set up a dry, two-necked flask flushed with argon, equipped with a magnetic stir bar and an addition funnel.

-

Charge the flask with the distilled (Z/E)-1-bromo-1-propene (1.0 eq) dissolved in anhydrous THF.

-

Cool the flask to -78 °C using a dry ice-acetone bath.

-

Slowly add n-BuLi (2.0 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition, stir the resulting solution at -78 °C for an additional hour to ensure complete formation of 1-propynyllithium.

-

The in situ generated 1-propynyllithium is now ready for reaction. Slowly add a solution of the desired electrophile in anhydrous THF to the reaction mixture at -78 °C.

-

After the addition of the electrophile, allow the reaction to proceed at -78 °C, monitoring by TLC for the consumption of the starting material.

-

Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent, drying, and purification of the final product, typically by column chromatography.

Key Reactions and Workflows

The following diagrams illustrate critical experimental workflows and reaction mechanisms involving this compound.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the formation and use of 1-propynyllithium.

References

- 1. cis-1-Bromo-1-propene | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(590-15-8) 13C NMR spectrum [chemicalbook.com]

- 4. CIS-1-BROMO-1-PROPENE(590-13-6) 13C NMR [m.chemicalbook.com]

- 5. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-Propene, 1-bromo- [webbook.nist.gov]

- 7. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cis-Trans Isomerization of 1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerization of 1-bromo-1-propene, a fundamental reaction in organic chemistry with implications for stereoselective synthesis. This document details the mechanisms, kinetics, and thermodynamics of the isomerization process, and provides experimental protocols for its induction and analysis.

Introduction

This compound (CH₃CH=CHBr) is a halogenated alkene that exists as two geometric isomers: cis-(Z) and trans-(E). The interconversion between these isomers, known as cis-trans isomerization, can be induced by thermal, photochemical, or catalytic means. Understanding and controlling this isomerization is crucial for synthetic applications where specific stereoisomers are required.

Physical and Thermodynamic Properties

The relative stability of the cis and trans isomers of this compound is a key factor in their interconversion. The trans isomer is generally more stable due to reduced steric hindrance between the methyl and bromine substituents.

| Property | cis-(Z)-1-Bromo-1-propene | trans-(E)-1-Bromo-1-propene |

| CAS Number | 590-13-6 | 590-15-8 |

| Molecular Formula | C₃H₅Br | C₃H₅Br |

| Molecular Weight | 120.98 g/mol | 120.98 g/mol |

| Boiling Point | 58-63 °C | 64-65 °C |

| Density | ~1.425 g/mL at 20 °C | ~1.408 g/mL at 25 °C |

| Refractive Index | n20/D 1.4545 | n20/D 1.453 |

Thermodynamic Data for Isomerization:

| Reaction | ΔrH° (Enthalpy of Reaction) | Method | Conditions |

| (Z)-1-Bromo-1-propene ⇌ (E)-1-Bromo-1-propene | -3.1 ± 0.1 kJ/mol | Ciso | Gas phase |

| (E)-1-Bromo-1-propene ⇌ (Z)-1-Bromo-1-propene | 1.84 ± 0.10 kJ/mol | Eqk | Gas phase |

Isomerization Mechanisms and Kinetics

The cis-trans isomerization of this compound can be achieved through several pathways, each with a distinct mechanism.

Thermal Isomerization

In the gas phase, the thermal isomerization of this compound proceeds primarily through a radical chain mechanism. This process is catalyzed by bromine atoms, which can be generated from the decomposition of the reactant itself or from an added initiator. The reaction can be inhibited by the presence of radical scavengers like cyclohexene or propene.

The kinetics of the thermal isomerization have been studied, and the reaction follows first-order kinetics under both uninhibited and inhibited conditions. The Arrhenius expressions for the rate constants for the conversion of cis-1-bromo-1-propene to trans-1-bromo-1-propene are as follows:

| Condition | Arrhenius Expression (k in s⁻¹) |

| Uninhibited | log k = (10.5 ± 0.3) - (42,300 ± |

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 1-bromo-1-propene, a versatile reagent in organic synthesis. This document collates available data on its stability under various conditions and explores its degradation through hydrolysis, oxidation, and photolysis. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and application in drug development and other scientific endeavors.

Core Concepts: Stability of this compound

This compound exists as a mixture of cis (Z) and trans (E) isomers. The stability of this compound is a critical factor in its storage, handling, and reaction kinetics. Degradation can be initiated by heat, light, and reaction with various chemical species.

Isomeric Stability

The trans isomer of this compound is generally more stable than the cis isomer due to reduced steric hindrance. The bulky bromine atom and the methyl group are on opposite sides of the double bond in the trans configuration, minimizing steric strain.

Thermal Stability and Isomerization

Thermal energy can induce both the degradation of this compound and the isomerization between its cis and trans forms. Studies on the gas-phase thermal isomerization of this compound have shown that the reaction follows first-order kinetics.[1] The isomerization is believed to proceed through a radical mechanism, which can be influenced by the presence of inhibitors or catalysts.[1]

Below is a diagram illustrating the thermal cis-trans isomerization pathway.

Degradation Pathways

The degradation of this compound can occur through several pathways, including hydrolysis, oxidation, and photolysis. Understanding these pathways is essential for predicting the compound's fate in various environments and for developing stable formulations.

Hydrolysis

The hydrolysis of vinyl halides like this compound is generally slow. The C-Br bond is part of a vinylic system, making nucleophilic substitution challenging due to the increased strength of the C-Br bond and the instability of the resulting vinyl cation.

The primary product of the hydrolysis of this compound is expected to be propanal, formed via an unstable enol intermediate.

The proposed hydrolysis pathway is depicted below:

Oxidative Degradation

Oxidative cleavage of the carbon-carbon double bond in this compound can be achieved using strong oxidizing agents like ozone (O₃). This process, known as ozonolysis, leads to the formation of smaller carbonyl compounds. The reaction with hydroxyl radicals (•OH), which are highly reactive species present in atmospheric and advanced oxidation processes, is also a significant degradation pathway. Theoretical studies on the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl radicals suggest that the reaction proceeds primarily through the addition of the hydroxyl radical to the double bond.[2]

A simplified representation of the initial step of oxidative degradation by hydroxyl radical is shown below:

Photodegradation

This compound can absorb UV radiation, leading to its photodegradation. The C-Br bond is susceptible to photolytic cleavage, which can initiate radical chain reactions. The UV-Vis spectrum of this compound is crucial for understanding its photochemical behavior.[2][3] Studies on the photolysis of the related compound vinyl bromide at 193 nm have shown that the primary photolysis products include HBr and acetylene (formed via vinylidene intermediate).[4][5]

The general workflow for investigating photodegradation is outlined below:

Quantitative Data

Currently, specific quantitative data on the degradation rates of this compound under various conditions are limited in the publicly available literature. The following table summarizes the available kinetic data for the gas-phase thermal isomerization.

| Parameter | Value | Conditions | Reference |

| Thermal cis-trans Isomerization Kinetics | |||

| Reaction Order | First-order | Gas phase, 620.8 to 753.15 K | |

| Activation Energy (Ea) | Varies with conditions (inhibited/uninhibited) | Gas phase |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the stability and degradation of this compound. The following sections provide generalized methodologies based on standard practices for related volatile organic compounds.

Protocol for Thermal Degradation Analysis

Objective: To determine the thermal stability of this compound and identify its thermal degradation products.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration.

-

Thermal Stress: Place the solution in sealed vials and incubate at various controlled temperatures (e.g., 50, 75, 100 °C) for different time intervals.

-

Analysis: At each time point, cool the vial and analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Quantify the remaining this compound and identify any degradation products by comparing their mass spectra to a library. Calculate the degradation rate constant and half-life at each temperature.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions with a range of pH values (e.g., 4, 7, 9).

-

Reaction Initiation: Add a small, known amount of this compound to each buffer solution at a constant temperature.

-

Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.

-

Quenching and Extraction: Immediately quench the reaction and extract the organic components with a suitable solvent (e.g., dichloromethane).

-

Analysis: Analyze the extracts by GC-MS to quantify the concentration of remaining this compound.

-

Data Analysis: Plot the concentration of this compound versus time for each pH to determine the pseudo-first-order rate constant for hydrolysis.

Protocol for Photodegradation Study

Objective: To investigate the photodegradation of this compound and identify its photoproducts.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).

-

UV-Vis Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the absorption maxima.

-

Irradiation: Irradiate the solution with a UV lamp at a wavelength corresponding to an absorption maximum. Control the temperature of the sample during irradiation.

-

Analysis: At various time points, analyze the solution using GC-MS or HPLC to monitor the disappearance of this compound and the appearance of any photoproducts.

-

Quantum Yield Determination: If possible, use a chemical actinometer to measure the light intensity and calculate the photodegradation quantum yield.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation pathways of this compound. While some data on its thermal isomerization exists, there is a clear need for further quantitative studies on its hydrolysis, oxidation, and photolysis in the liquid phase. The provided experimental protocols offer a starting point for researchers to generate this much-needed data, which will be invaluable for the safe and effective use of this compound in drug development and other chemical syntheses. The visualization of the degradation pathways and experimental workflows aims to facilitate a clearer understanding of the processes involved.

References

- 1. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 2. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Regio- and Stereoselective Synthesis of Bromoalkenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the regio- and stereoselective synthesis of bromoalkenes. These compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). The precise control over the placement (regioselectivity) and geometry (stereoselectivity) of the bromine atom and the double bond is critical for their successful application in drug design and natural product synthesis.[1][2] Vinyl bromide, a simple bromoalkene, serves as an intermediate in the production of pharmaceuticals like coenzyme Q10.[3]

Hydrobromination of Alkynes

The addition of hydrogen bromide (HBr) across the triple bond of an alkyne is a fundamental method for preparing bromoalkenes. The regiochemical and stereochemical outcome is dictated by the reaction mechanism, which can be controlled by the reaction conditions.

Electrophilic Addition (Markovnikov Selectivity)

In the absence of radical initiators, the addition of HBr to a terminal alkyne proceeds via an electrophilic addition mechanism. This reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the alkyne, and the hydrogen atom adds to the less substituted carbon.[4] The mechanism involves the formation of a vinyl cation intermediate. The stability of this intermediate dictates the regioselectivity. While a simple two-step mechanism is often taught, kinetic studies suggest a more complex concerted termolecular mechanism may be at play, which helps to explain the general lack of carbocation rearrangements.[5]

The stereoselectivity of this reaction is often low, typically resulting in a mixture of (E) and (Z) isomers.[4]

Logical Relationship: Electrophilic (Markovnikov) Hydrobromination

Caption: Mechanism of Markovnikov hydrobromination of alkynes.

Radical Addition (Anti-Markovnikov Selectivity)

When the reaction is carried out in the presence of radical initiators, such as peroxides (ROOR) or AIBN, or under UV irradiation, the addition of HBr proceeds via a free-radical chain mechanism.[6][7] This reverses the regioselectivity to give the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon.[4][8] This method is efficient only for HBr; HCl and HI do not typically give anti-Markovnikov products under these conditions.[6][7]

The reaction is initiated by the formation of a bromine radical, which then adds to the alkyne to form the more stable vinyl radical intermediate. The stereoselectivity is generally poor, leading to a mixture of (E) and (Z) isomers, often with the (E)-isomer predominating due to steric effects.[9]

Logical Relationship: Radical (Anti-Markovnikov) Hydrobromination

Caption: Mechanism of anti-Markovnikov hydrobromination of alkynes.

Catalytic Anti-Markovnikov Hydrobromination

A significant advancement is the development of a catalytic method for the anti-Markovnikov hydrobromination of terminal alkynes, which affords terminal (E)-alkenyl bromides with high yield and excellent regio- and diastereoselectivity.[10][11] This reaction utilizes a copper(I) catalyst and is compatible with a wide array of functional groups.[10][11] The proposed mechanism involves the hydrocupration of the alkyne, followed by bromination of the resulting alkenyl copper intermediate.[10][11]

Quantitative Data: Hydrobromination of Alkynes

| Alkyne Substrate | Method | Reagents | Regioselectivity | E:Z Ratio | Yield (%) | Reference |

| 1-Octyne | Radical | HBr, PBr₃, H₂O, UV | Anti-Markovnikov | - | >80 | [5][12] |

| Undecylenic acid | Radical | HBr, PBr₃, H₂O, UV | Anti-Markovnikov | - | 80-100 | [5][12] |

| Phenylacetylene | Catalytic | IPrCuCl, Ph₂SiH₂, (BrCl₂C)₂, Phenoxide | Anti-Markovnikov | >50:1 | 91 | [11] |

| 1-Octyne | Catalytic | IPrCuCl, Ph₂SiH₂, (BrCl₂C)₂, Phenoxide | Anti-Markovnikov | >50:1 | 89 | [11] |

| 4-Phenyl-1-butyne | Catalytic | IPrCuCl, Ph₂SiH₂, (BrCl₂C)₂, Phenoxide | Anti-Markovnikov | >50:1 | 96 | [11] |

Synthesis from Dihaloalkene Precursors

Stereochemically defined bromoalkenes can be reliably synthesized from geminal (1,1-) or vicinal (1,2-) dihaloalkene precursors.

Synthesis of (Z)-Bromoalkenes from 1,1-Dibromoalkenes

The palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu₃SnH) is a highly stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes.[13][14][15] The reaction proceeds with high selectivity for the Z-isomer. The proposed mechanism involves the stereoselective insertion of the Pd(0) catalyst into the trans-C-Br bond, followed by transmetalation with Bu₃SnH and reductive elimination.[13][15]

Experimental Workflow: (Z)-Bromoalkene Synthesis

Caption: Synthetic workflow from aldehyde to (Z)-bromoalkene.

Quantitative Data: Pd-Catalyzed Synthesis of (Z)-Bromoalkenes from 1,1-Dibromoalkenes

| 1,1-Dibromoalkene Substrate | Solvent | Ligand | (Z)-Selectivity | Yield (%) | Reference |

| 1,1-Dibromo-1-octene | Benzene | PPh₃ | >99% | 93 | [13] |

| 1,1-Dibromo-2-phenylethene | THF | PPh₃ | >99% | 95 | [13] |

| 1,1-Dibromo-2-cyclohexylethylene | Benzene | PPh₃ | >99% | 89 | [13] |

Synthesis of (Z)-Bromoalkenes from anti-2,3-Dibromoalkanoic Acids

A highly stereoselective and rapid method for preparing (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[1][16][17][18] This reaction, typically performed in DMF with triethylamine (Et₃N) as a base, provides high yields and excellent Z-selectivity in very short reaction times (0.2–1.0 minutes).[1][17]

Quantitative Data: Microwave-Assisted Synthesis of (Z)-Bromoalkenes

| Substrate (anti-2,3-dibromoalkanoic acid) | Time (min) | Z:E Ratio | Yield (%) | Reference |

| 3-Phenyl derivative | 0.5 | >99:1 | 96 | [1] |

| 3-(4-Chlorophenyl) derivative | 0.5 | >99:1 | 98 | [1] |

| 3-Hexyl derivative | 1.0 | 96:4 | 85 | [1] |

Experimental Protocols

Protocol for Anti-Markovnikov Hydrobromination of an Alkene (General Procedure)

This procedure is adapted from a method for the anti-Markovnikov hydrobromination of alkenes, which can be conceptually applied to alkynes under radical conditions.[19]

-

Setup: To a solution of the alkene (1.2 mmol, 1.0 equiv) in dichloromethane (DCM, 0.1 M), add trimethylsilyl bromide (TMSBr, 3.0 equiv). The commercial TMSBr may contain catalytic amounts of Cu(I) that promote the anti-Markovnikov addition.[19] For alkynes, a radical initiator like AIBN or benzoyl peroxide would be explicitly added.

-

Reaction: Stir the reaction at room temperature. The reaction is often spontaneous and proceeds smoothly without the need for external heating or irradiation.[19]

-

Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, add water to the reaction mixture and extract with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude anti-Markovnikov product. Further purification can be performed by column chromatography if necessary.

Protocol for Markovnikov Hydrobromination of an Alkene (General Procedure)

This procedure is adapted from a method demonstrating selective Markovnikov hydrobromination.[19]

-

Setup: To a solution of the alkene (1.0 equiv) in dry, non-deoxygenated DCM (0.1 M), add iron(II) bromide (FeBr₂, 0.3 equiv) followed by TMSBr (3.0 equiv).

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Follow the reaction progress by TLC.

-

Workup: When the reaction is complete, add water and extract the mixture with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Markovnikov product. Purify further by column chromatography as needed.

Protocol for Synthesis of 1,1-Dibromoalkenes from Aldehydes

This is a general procedure based on the Wittig-type reaction using carbon tetrabromide and triphenylphosphine.[20]

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (PPh₃, 2.0-4.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the solution in an ice bath and add carbon tetrabromide (CBr₄, 1.0-2.0 equiv) portion-wise.

-

Aldehyde Addition: Add the aldehyde (1.0 equiv) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Workup: Quench the reaction, for example, by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the 1,1-dibromoalkene.

Conclusion

The synthesis of bromoalkenes with high regio- and stereocontrol is a well-developed field offering a variety of reliable methods. For terminal alkynes, the choice between electrophilic (Markovnikov) and radical/catalytic (anti-Markovnikov) hydrobromination provides access to both regioisomers. For stereoselective synthesis, transformations of dihaloalkene precursors, such as the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes for (Z)-isomers and microwave-assisted reactions of dibromoalkanoic acids, offer excellent control. The continued development of catalytic systems promises even milder and more efficient routes to these valuable synthetic intermediates, further empowering their application in the synthesis of complex pharmaceuticals and natural products.

References

- 1. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Anti-Markovnikov Hydrobromination of Alkynes [organic-chemistry.org]

- 12. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]

- 13. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes [organic-chemistry.org]

- 20. murov.info [murov.info]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-1-propene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and bonding of the cis (Z) and trans (E) isomers of 1-bromo-1-propene. It includes a summary of their physical and spectroscopic properties, detailed experimental protocols for their synthesis, and visualizations of their molecular structures.

Introduction

This compound (CH₃CH=CHBr) is a halogenated alkene that exists as two geometric isomers: cis (or Z) and trans (or E). The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. These compounds are valuable intermediates in organic synthesis, particularly in the formation of more complex molecules for pharmaceutical and materials science applications. A thorough understanding of their structure and bonding is crucial for their effective utilization in these fields.

Molecular Structure and Bonding

The core of this compound's structure is a carbon-carbon double bond, which restricts rotation and leads to the existence of the cis and trans isomers. In the cis isomer, the methyl group and the bromine atom are on the same side of the double bond, while in the trans isomer, they are on opposite sides. This difference in geometry significantly influences their dipole moments, boiling points, and spectroscopic signatures.

While extensive searches of peer-reviewed literature, including studies utilizing microwave spectroscopy and gas-phase electron diffraction, did not yield precise experimentally determined bond lengths and angles for the isomers of this compound, the general principles of sp² hybridization and VSEPR theory can be applied to predict their geometries. The carbon atoms of the double bond are sp² hybridized, leading to a trigonal planar geometry around each. The presence of the electronegative bromine atom and the methyl group influences the electron distribution and bond polarities within the molecules.

Diagram of the molecular structure of cis-1-Bromo-1-propene:

Diagram of the molecular structure of trans-1-Bromo-1-propene:

Physicochemical and Spectroscopic Data

The distinct geometries of the cis and trans isomers of this compound give rise to measurable differences in their physical and spectroscopic properties. These are summarized in the tables below.

Physical Properties

| Property | cis-1-Bromo-1-propene (Z) | trans-1-Bromo-1-propene (E) |

| CAS Number | 590-13-6[1] | 590-15-8 |

| Molecular Formula | C₃H₅Br[1] | C₃H₅Br |

| Molecular Weight | 120.98 g/mol [1] | 120.98 g/mol |

| Boiling Point | 58 °C[2] | 64-65 °C |

| Density | 1.423 g/mL at 25 °C[2] | 1.408 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4545[2] | 1.453 |

¹H NMR Spectroscopic Data (300 MHz, in acetone)

| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| cis | =CH-Br | 6.28 | J(H-C=C-H) = 6.9 |

| CH₃-CH = | 6.23 | J(H-C-C=C-H) = -1.8 | |

| CH₃ | 1.72 | J(H-C-C-H) = 6.6 | |

| trans | =CH-Br | 6.16 | J(H-C=C-H) = 13.3 |

| CH₃-CH = | 6.18 | J(H-C-C=C-H) = -1.8 | |

| CH₃ | 1.68 | J(H-C-C-H) = 7.0 |

¹³C NMR Spectroscopic Data

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis | C H₃ | 15.0 |

| =C H-Br | 108.8 | |

| CH₃-C H= | 125.1 | |

| trans | C H₃ | 18.2 |

| =C H-Br | 110.5 | |

| CH₃-C H= | 123.0 |

Infrared (IR) Spectroscopic Data

| Isomer | C=C Stretch (cm⁻¹) | =C-H Bend (out-of-plane) (cm⁻¹) |

| cis | ~1645 | ~680 |

| trans | ~1655 | ~930 |

Experimental Protocols: Synthesis of this compound Isomers

The stereoselective synthesis of the cis and trans isomers of this compound is essential for their application in targeted chemical synthesis. Below are detailed protocols for their preparation.

Synthesis of cis-1-Bromo-1-propene (Z-isomer)

The synthesis of (Z)-1-bromo-1-propene can be achieved with high stereoselectivity through the debrominative decarboxylation of anti-2,3-dibromopropanoic acid. This reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.[3]

Reaction Scheme:

Experimental Protocol:

-

Preparation of anti-2,3-dibromopropanoic acid: This precursor can be synthesized by the bromination of acrylic acid.

-

Debrominative Decarboxylation:

-

In a microwave-transparent reaction vessel, dissolve anti-2,3-dibromopropanoic acid in dimethylformamide (DMF).

-

Add triethylamine (Et₃N) as a base.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 0.2 to 1.0 minutes at a suitable power level to maintain the reaction temperature.

-

After the reaction is complete, cool the vessel to room temperature.

-

The reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation to yield isomerically pure (Z)-1-bromo-1-propene.[3]

-

Synthesis of trans-1-Bromo-1-propene (E-isomer)

A common method for the synthesis of vinyl bromides, which can be adapted for the stereoselective synthesis of (E)-1-bromo-1-propene, involves the hydrobromination of an alkyne. Alternatively, dehydrobromination of 1,2-dibromopropane can yield a mixture of isomers, from which the trans-isomer can be separated.

Reaction Scheme:

Experimental Protocol (Dehydrobromination):

-

Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend a strong base such as sodium amide (NaNH₂) in an anhydrous solvent like diethyl ether or liquid ammonia.

-

Reaction: Cool the suspension (e.g., to -33 °C for liquid ammonia). Slowly add a solution of one equivalent of 1,2-dibromopropane in the same solvent.

-

Stirring: After the addition is complete, allow the reaction mixture to stir for several hours.

-

Quenching: Quench the reaction by the careful addition of water or an aqueous solution of ammonium chloride.

-

Workup: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by distillation, and the resulting mixture of cis- and trans-1-bromo-1-propene can be separated by fractional distillation to isolate the trans-isomer.

Logical Relationships in Spectroscopic Analysis

The identification and differentiation of the cis and trans isomers of this compound heavily rely on spectroscopic techniques, primarily NMR. The workflow for this analysis is outlined below.

References

Initial Investigations into 1-Bromo-1-propene Reactivity Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-propene, a halogenated alkene existing as (E) and (Z) stereoisomers, serves as a versatile building block in organic synthesis. Its reactivity, characterized by the presence of a polarizable carbon-bromine bond and a reactive π-system, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the initial investigations into the reactivity patterns of this compound, focusing on key reaction classes including palladium-catalyzed cross-coupling reactions, organometallic transformations, and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound, as a vinyl bromide, is an excellent substrate for these transformations, often proceeding with retention of stereochemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, the reaction allows for the stereospecific synthesis of substituted alkenes.

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-propene with Phenylboronic Acid

A mixture of (E)-1-bromo-1-propene (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.) is suspended in a solvent system such as a 10:1 mixture of toluene and water. A base, typically potassium phosphate (K₃PO₄, 2.0 eq.), is added, and the mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired (E)-1-phenyl-1-propene.

| Substrate (Isomer) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (E)-1-Bromo-1-propene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |

| (Z)-1-Bromo-1-propene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90 |

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound Isomers. Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.[1]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples vinyl or aryl halides with alkenes to form substituted alkenes. This reaction is a powerful method for the synthesis of complex olefinic structures and is known for its high stereoselectivity.

Experimental Protocol: Heck Reaction of (Z)-1-Bromo-1-propene with Styrene

In a sealed tube, (Z)-1-bromo-1-propene (1.0 eq.), styrene (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 eq.), and a base such as triethylamine (Et₃N, 1.5 eq.) are dissolved in an anhydrous solvent like N,N-dimethylformamide (DMF). The mixture is degassed and heated to 100-120 °C for 8-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Substrate (Isomer) | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (Z)-1-Bromo-1-propene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 16 | ~85 |

| (E)-1-Bromo-1-propene | Ethyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 |

Table 2: Representative Heck Reaction Conditions and Yields for this compound Isomers. Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.[1][2]

Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly efficient for creating enyne moieties.

Experimental Protocol: Sonogashira Coupling of (E)-1-Bromo-1-propene with Phenylacetylene

To a solution of (E)-1-bromo-1-propene (1.0 eq.) and phenylacetylene (1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF) or triethylamine (Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and a copper(I) salt (e.g., CuI, 0.05 eq.) are added. A base, typically an amine like triethylamine which can also serve as the solvent, is required. The reaction is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 3-12 hours. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The product is purified by column chromatography.

| Substrate (Isomer) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| (E)-1-Bromo-1-propene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 6 | 85-95 |

| (Z)-1-Bromo-1-propene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 3 | ~90 |

Table 3: Representative Sonogashira Coupling Reactions of this compound Isomers. Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.[3]

Catalytic cycles of the Sonogashira coupling reaction.

Organometallic Transformations

This compound can be converted into highly reactive organometallic reagents, such as organolithium and Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.

Lithiation

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), results in lithium-halogen exchange to form a vinyllithium species. This reagent can then react with various electrophiles.

Experimental Protocol: Lithiation of (Z/E)-1-Bromo-1-propene and Reaction with Benzaldehyde

A solution of a (Z/E)-mixture of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C. A solution of benzaldehyde (1.0 eq.) in anhydrous THF is then added dropwise. After stirring for an additional 30 minutes at -78 °C, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting alcohol can be purified by column chromatography.

| Substrate | Reagent 1 | Reagent 2 | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| (Z/E)-1-Bromo-1-propene | n-BuLi | Benzaldehyde | THF | -78 | 2.5 | 1-Phenyl-2-buten-1-ol | ~80 |

Table 4: Lithiation of this compound and Subsequent Aldehyde Addition.

Workflow for the lithiation of this compound and reaction with an electrophile.

Grignard Reagent Formation

Similar to lithiation, this compound can react with magnesium metal to form the corresponding Grignard reagent, propenylmagnesium bromide. This organomagnesium compound is a strong nucleophile and base.

Experimental Protocol: Formation of Propenylmagnesium Bromide and Reaction with Acetone

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, magnesium turnings (1.2 eq.) are placed under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of (E)-1-bromo-1-propene (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the addition funnel to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour. The resulting Grignard reagent is then cooled to 0 °C, and a solution of acetone (1.0 eq.) in the same anhydrous solvent is added dropwise. After stirring, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is washed, dried, and concentrated to give the tertiary alcohol, which can be purified by distillation or chromatography.[4]

| Substrate (Isomer) | Reagent | Solvent | Product | Yield (%) |

| (E)-1-Bromo-1-propene | Mg, then Acetone | Diethyl Ether | 2-Methyl-3-penten-2-ol | ~70-80 |

Table 5: Grignard Reaction of (E)-1-Bromo-1-propene with Acetone. [4]

Nucleophilic Substitution Reactions

The direct displacement of the bromide in this compound by a nucleophile is generally challenging due to the increased strength of the C(sp²)-Br bond compared to a C(sp³)-Br bond and potential steric hindrance. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur, often with retention of stereochemistry via an addition-elimination mechanism or with inversion via an SN2-type mechanism on an allylic isomer formed in situ.

Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide

A solution of sodium methoxide (1.5 eq.) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. To this solution, (Z)-1-bromo-1-propene (1.0 eq.) is added. The reaction mixture is heated to reflux in a sealed tube for an extended period (e.g., 24-48 hours). The progress of the reaction is monitored by GC-MS. After completion, the mixture is cooled, neutralized with a dilute acid, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting methoxypropene can be analyzed for its stereochemical outcome.

| Substrate (Isomer) | Nucleophile | Solvent | Product | Stereochemistry |

| (Z)-1-Bromo-1-propene | Sodium Methoxide | Methanol | 1-Methoxy-1-propene | Mixture of (Z) and (E) |

Table 6: Nucleophilic Substitution of (Z)-1-Bromo-1-propene.

Conclusion

This compound demonstrates a rich and varied reactivity profile, making it a valuable synthon in organic chemistry. Its participation in stereoretentive palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, provides reliable routes to a wide array of substituted alkenes and enynes. Furthermore, its conversion to potent organometallic nucleophiles via lithiation and Grignard reagent formation opens avenues for the construction of complex carbon skeletons. While direct nucleophilic substitution is less facile, it can be achieved under specific conditions. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigations into the comparative reactivity of the individual (E) and (Z) isomers under a broader range of conditions will undoubtedly continue to expand the synthetic utility of this versatile building block.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-1-propene, a halogenated alkene, serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive carbon-bromine bond and a double bond, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, with a focus on providing practical experimental details and comparative data for researchers in the field.

Discovery and Historical Context

The first synthesis of this compound can be traced back to the late 19th century with the work of E. Reboul in 1875. His research on the reaction of hydrogen bromide with propyne laid the foundational groundwork for one of the primary methods of synthesizing this compound. Early investigations into the chemistry of unsaturated hydrocarbons and their reactions with halogens and hydrogen halides provided the initial pathways to access vinyl bromides like this compound. These early methods, while groundbreaking for their time, often resulted in mixtures of isomers and required harsh reaction conditions.

The development of synthetic organic chemistry in the 20th century brought about more refined and controlled methods for the synthesis of this compound. Key advancements included the exploration of dehydrobromination reactions of dibromopropanes and the development of stereoselective methods to control the geometry of the double bond, yielding either the (Z)- or (E)-isomer with high fidelity.

Core Synthetic Methodologies

Two principal strategies have historically been employed for the synthesis of this compound: the dehydrobromination of 1,2-dibromopropane and the hydrobromination of propyne.

Dehydrobromination of 1,2-Dibromopropane

This method involves the elimination of one equivalent of hydrogen bromide from 1,2-dibromopropane using a base. The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism.[1]

Reaction Pathway:

Caption: Dehydrobromination of 1,2-dibromopropane to this compound.

The choice of base and reaction conditions can influence the yield and the ratio of (Z)- to (E)-isomers. Common bases include potassium hydroxide (KOH) in ethanol.

Experimental Protocol: Dehydrobromination with Ethanolic KOH [2]

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser.

-

Reagents: 1,2-dibromopropane and a solution of potassium hydroxide in ethanol are added to the flask.

-

Reaction: The mixture is heated under reflux for a specified period. The strong base induces the elimination of HBr.[2]

-

Workup: After cooling, the reaction mixture is diluted with water and the organic layer containing this compound is separated.

-

Purification: The crude product is washed, dried, and purified by distillation to yield a mixture of (Z)- and (E)-1-bromo-1-propene.

Hydrobromination of Propyne

The direct addition of hydrogen bromide (HBr) to propyne is another fundamental approach to this compound. This reaction is an example of an electrophilic addition to an alkyne.

Reaction Pathway:

Caption: Hydrobromination of propyne to this compound.

The regioselectivity of the addition is a key consideration. According to Markovnikov's rule, the bromine atom should add to the more substituted carbon, which in this case would lead to 2-bromopropene. However, under certain conditions, the formation of this compound is favored. The stereochemical outcome (syn- or anti-addition) can also be influenced by the reaction conditions. For instance, reactions in acetic acid can influence the product distribution.[3]

Modern Stereoselective Syntheses

The demand for stereochemically pure isomers of this compound in modern organic synthesis has driven the development of highly stereoselective methods.

Synthesis of (Z)-1-Bromo-1-propene

A highly effective method for the stereoselective synthesis of (Z)-1-bromo-1-propene involves the hydroboration of propyne followed by bromination. This approach provides excellent control over the geometry of the resulting double bond.

Experimental Workflow:

Caption: Two-step synthesis of (Z)-1-bromo-1-propene via hydroboration-bromination.

Experimental Protocol: Hydroboration-Bromination

-

Hydroboration: Propyne is treated with a hydroborating agent, such as catecholborane, to form a vinylborane intermediate with a defined stereochemistry. The hydroboration of terminal alkynes typically proceeds in a syn-manner.[4]

-

Bromination: The resulting vinylborane is then treated with bromine in the presence of a base (e.g., sodium methoxide) to replace the boryl group with a bromine atom, yielding (Z)-1-bromo-1-propene with high stereoisomeric purity.

Synthesis of (E)-1-Bromo-1-propene

The stereoselective synthesis of (E)-1-bromo-1-propene can be achieved through various methods, including modifications of the hydrobromination of alkynes or via olefination reactions like the Wittig reaction.

Reaction Pathway (Wittig-type approach):

Caption: Synthesis of (E)-1-bromo-1-propene via a Wittig-type reaction.

Experimental Protocol: Synthesis via a Wittig-type Reaction [5][6]

-

Ylide Formation: A phosphorus ylide is generated from a suitable brominated precursor, such as bromomethyltriphenylphosphonium bromide, by treatment with a strong base.

-

Olefination: The ylide is then reacted with acetaldehyde. The geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides tend to favor the formation of (E)-alkenes.[5]

-

Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct, and the (E)-1-bromo-1-propene is purified by distillation.

Another approach involves the use of N-bromosuccinimide (NBS) and triphenylphosphine to convert an appropriate precursor into the desired (E)-alkene.[7]

Quantitative Data and Spectroscopic Analysis

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents | Typical Yield (%) | Isomeric Ratio (Z:E) | Reference |

| Dehydrobromination | 1,2-Dibromopropane, Ethanolic KOH | Variable | Mixture | [2] |

| Hydrobromination | Propyne, HBr in Acetic Acid | Moderate | Mixture | [3] |

| Hydroboration-Bromination | Propyne, Catecholborane, Br₂, NaOMe | High | >98:2 | [4] |

| Wittig-type Reaction | Bromo-ylide, Acetaldehyde | Good | Predominantly E | [5][6] |

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key Coupling Constants (Hz) |

| (Z)-1-Bromo-1-propene | 6.28 (dq), 6.23 (dq), 1.72 (dd) | 125.1, 109.8, 14.5 | J(H,H) ≈ 7 |

| (E)-1-Bromo-1-propene | 6.17 (dq), 6.19 (dq), 1.68 (dd) | 123.9, 112.1, 19.8 | J(H,H) ≈ 13.5 |

Note: NMR data can vary slightly depending on the solvent and spectrometer frequency. Data presented here is a representative compilation.[8][9][10][11]

Conclusion

The synthesis of this compound has evolved from early, non-selective methods to highly sophisticated, stereoselective strategies. For researchers requiring stereochemically pure isomers, modern techniques such as hydroboration-bromination for the (Z)-isomer and modified olefination reactions for the (E)-isomer are the methods of choice. The selection of a particular synthetic route will depend on the desired isomeric purity, available starting materials, and the scale of the reaction. This guide provides a solid foundation for understanding the historical context and practical application of these important synthetic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. This compound(590-15-8) 13C NMR [m.chemicalbook.com]

- 9. This compound(590-14-7) 1H NMR spectrum [chemicalbook.com]

- 10. CIS-1-BROMO-1-PROPENE(590-13-6) 1H NMR [m.chemicalbook.com]

- 11. chem.latech.edu [chem.latech.edu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1] 1-Bromo-1-propene, a readily available vinyl halide, serves as a valuable building block in these reactions, providing access to a diverse array of substituted propenyl compounds. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The stereochemistry of the double bond in this compound is typically retained throughout the reaction, allowing for the stereospecific synthesis of (E)- and (Z)-alkenes.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, aimed at researchers, scientists, and professionals in drug development.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling involving this compound is contingent upon the careful selection and optimization of several critical parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is paramount for achieving high catalytic activity. Common palladium precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂). The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For vinyl bromides, phosphine-based ligands such as triphenylphosphine (PPh₃) are often effective.

-

Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[3] A wide range of inorganic bases can be employed, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOEt). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system must be capable of dissolving the various reaction components and facilitating the catalytic cycle. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons such as toluene. Often, the addition of water is beneficial for dissolving the inorganic base and promoting the reaction.

-

Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings require heating to achieve a reasonable reaction time and high conversion.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of this compound

The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of (E)- and (Z)-1-bromo-1-propene with different arylboronic acids, offering a comparative overview of catalysts, bases, solvents, and resulting yields.

Table 1: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-propene with Arylboronic Acids

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 98 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 95 |

| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 99 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 96 |

Table 2: Suzuki-Miyaura Coupling of (Z)-1-Bromo-1-propene with Arylboronic Acids

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 97 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 2 | 93 |

| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 98 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | NaOEt (2.0) | Benzene | Reflux | 3 | 94 |

Experimental Protocols

This section provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling of (E)-1-bromo-1-propene with phenylboronic acid.

Materials:

-

(E)-1-Bromo-1-propene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium ethoxide (NaOEt)

-

Anhydrous benzene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.2 mmol, 1.2 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and anhydrous benzene (5 mL).

-

Addition of Base and Alkene: To this mixture, add a solution of sodium ethoxide (2.0 mmol, 2.0 equiv) in benzene, followed by the addition of (E)-1-bromo-1-propene (1.0 mmol, 1.0 equiv).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (E)-1-phenyl-1-propene.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[2] Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the creation of advanced organic materials and conjugated polymers.[3]

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 1-bromo-1-propene as the vinyl halide substrate. This compound is a valuable building block that allows for the introduction of a propenyl group, leading to the formation of conjugated enynes. The stereochemistry of the this compound isomer ((E) or (Z)) is generally retained throughout the reaction, offering a stereospecific route to the corresponding enyne products.[4]

Reaction Principle and Key Parameters

The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the vinyl bromide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide intermediate, and concluding with reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.[5]

Several factors are critical for a successful Sonogashira coupling with this compound:

-

Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the hydrogen bromide generated during the reaction.

-

Solvent: A variety of organic solvents can be employed, with tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices. The reaction should be carried out under anhydrous conditions.

-

Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Representative Yields

The following table summarizes representative yields for the Sonogashira coupling of (E)- and (Z)-1-bromo-1-propene with a selection of terminal alkynes under optimized conditions. These values are based on typical yields reported in the literature for similar vinyl bromide substrates.

| Entry | This compound Isomer | Terminal Alkyne | Product | Expected Yield (%) |

| 1 | (E)-1-bromo-1-propene | Phenylacetylene | (E)-1-phenylpent-1-en-3-yne | 85-95 |

| 2 | (Z)-1-bromo-1-propene | Phenylacetylene | (Z)-1-phenylpent-1-en-3-yne | 80-90 |

| 3 | (E)-1-bromo-1-propene | 1-Hexyne | (E)-non-5-en-3-yne | 75-85 |

| 4 | (Z)-1-bromo-1-propene | 1-Hexyne | (Z)-non-5-en-3-yne | 70-80 |

| 5 | (E)-1-bromo-1-propene | Trimethylsilylacetylene | (E)-1-(trimethylsilyl)pent-1-en-3-yne | 90-98 |

| 6 | (Z)-1-bromo-1-propene | Trimethylsilylacetylene | (Z)-1-(trimethylsilyl)pent-1-en-3-yne | 85-95 |

| 7 | (E)-1-bromo-1-propene | Propargyl alcohol | (E)-pent-2-en-4-yn-1-ol | 70-80 |

Experimental Protocols

Important: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol A: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol describes a general method for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Terminal alkyne (1.2 mmol, 1.2 eq.)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)

-

Anhydrous THF (10 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (34.7 mg) and CuI (9.5 mg).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Under a positive flow of inert gas, add anhydrous THF (10 mL) and triethylamine (0.42 mL).

-

Add this compound (121 mg) to the stirred solution.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC-MS). For less reactive substrates, heating to 50-70 °C may be necessary.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enyne.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to minimize the formation of alkyne homocoupling byproducts.

Materials:

-

This compound (1.0 mmol, 1.0 eq.)

-

Terminal alkyne (1.5 mmol, 1.5 eq.)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

Diisopropylamine (i-Pr₂NH) (2.0 mmol, 2.0 eq.)

-

Anhydrous DMF (5 mL)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14.0 mg).

-

The tube is evacuated and backfilled with argon three times.

-

Under a positive flow of argon, add anhydrous DMF (5 mL) and diisopropylamine (0.28 mL).

-

Add this compound (121 mg) to the solution.

-

Add the terminal alkyne to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-